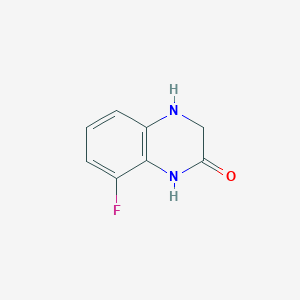

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3,10H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAXRHGVEHLIDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Therefore, this guide will take a deductive, field-proven approach. By analyzing its structural components—the fluoro-substituted tetrahydroquinoxaline core—we can infer its most probable mechanisms of action based on well-documented activities of analogous compounds. This document will serve as a foundational whitepaper, proposing a scientifically-grounded hypothesis for its biological activity and outlining the experimental methodologies required for its validation.

Part 1: Deconstructing the Molecule: A Hypothesis Based on Chemical Structure

The molecule 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The "tetrahydro" prefix indicates that the pyrazine ring is saturated. The "-2-one" suffix signifies a carbonyl group at the second position of the quinoxaline ring system. Finally, the "8-fluoro" indicates a fluorine atom attached to the eighth position of the benzene ring.

The presence of the quinoxaline scaffold is of particular interest, as its derivatives are known to exhibit a wide array of biological activities.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

Based on the activities of structurally similar compounds, we can hypothesize several potential mechanisms of action for 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one:

-

Anti-cancer Activity: Many quinoxaline derivatives have demonstrated potent anti-cancer properties.[3][4] Some have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] Others act as inhibitors of protein-protein interactions crucial for cancer cell survival, such as the interaction between the transcription coactivator AF9/ENL and DOT1L/AF4.[6] The tetrahydroquinoxaline scaffold, in particular, has been explored for its potential as colchicine binding site inhibitors, which disrupt microtubule dynamics in cancer cells.[4]

-

Antimicrobial and Antiviral Activity: The quinoxaline ring is a common feature in various antimicrobial and antiviral agents.[2][3][7] Fluoroquinolones, a well-known class of antibiotics, contain a related quinolinone core and a fluorine atom, which is often crucial for their antibacterial efficacy.[7]

-

Central Nervous System (CNS) Activity: Tetrahydroquinoline derivatives have been investigated as potential therapeutic agents for CNS disorders.[8] Some have been developed as antagonists for G-protein-coupled receptors like GPR40.[9] Additionally, certain quinolinone analogues are being explored as novel therapeutic strategies for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), with potential targets including the GABAA receptor.[10]

Part 2: Proposed Experimental Validation Workflow

To elucidate the precise mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, a systematic experimental approach is necessary. The following workflow outlines the key experiments, from initial screening to target validation.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Phenotypic Screening: Anti-proliferative Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one on various cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., HT-29, MCF-7, HepG-2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Target Identification: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify the direct binding proteins of the compound from a cell lysate.

-

Methodology:

-

Synthesize a derivative of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one with a linker for immobilization.

-

Couple the derivatized compound to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Incubate the affinity matrix with a cell lysate to allow proteins to bind to the immobilized compound.

-

Wash the matrix extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

3. Target Validation: Surface Plasmon Resonance (SPR)

-

Objective: To quantify the binding affinity and kinetics of the compound to a purified target protein.

-

Methodology:

-

Immobilize the purified target protein on a sensor chip.

-

Flow a series of concentrations of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

-

Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Part 3: Hypothetical Signaling Pathway and Data Presentation

Assuming, based on the activities of related compounds, that 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is an inhibitor of the VEGFR-2 signaling pathway, the following diagram illustrates its potential mechanism of action.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Anticipated Quantitative Data

Should experiments confirm the anti-cancer activity and VEGFR-2 inhibition, the following table summarizes the expected data.

| Assay | Metric | Expected Value |

| MTT Assay (HT-29 cells) | IC50 | 1 - 10 µM |

| VEGFR-2 Kinase Assay | IC50 | 0.1 - 1 µM |

| Surface Plasmon Resonance | KD | 10 - 100 nM |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, overview of the potential mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. Based on its chemical structure and the known biological activities of related compounds, it is plausible that this molecule exhibits anti-cancer, antimicrobial, or CNS-related activities. The proposed experimental workflow provides a clear roadmap for elucidating its precise molecular targets and mechanism of action. Future research should focus on the synthesis of this compound and the execution of the outlined experiments to validate these hypotheses and unlock its therapeutic potential.

References

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI. Retrieved January 28, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (2024). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC. (2023, October 16). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025, October 16). ResearchGate. Retrieved January 28, 2026, from [Link]

-

(PDF) 1,2,3,4-Tetrahydroquinoxaline. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. (2021, June 18). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IOSR Journal of Pharmacy. Retrieved January 28, 2026, from [Link]

-

8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Inhibitors of Protein Targets of Plasmodium falciparum. (n.d.). IntechOpen. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological activity of 8-chloro-[1][7][11]triazolo [4,3-a]quinoxalines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

Quinolinones as a Novel Therapeutic Strategy in ALS. (n.d.). Defense Technical Information Center. Retrieved January 28, 2026, from [Link]

-

Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC. (2025, September 16). PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

- 1. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | MDPI [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Quinoxalinone Derivatives: From Rational Design to Biological Evaluation

This guide provides an in-depth exploration of the multifaceted process of discovering novel quinoxalinone derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the critical stages of this scientific endeavor, from the foundational principles of rational drug design to the intricacies of chemical synthesis and the rigors of biological validation. Our focus will be on the "why" behind the "how," offering field-proven insights into the strategic decisions that underpin successful drug discovery campaigns.

The Quinoxalinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, and specifically their quinoxalinone derivatives, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them ideal scaffolds for interacting with a wide range of biological targets. This versatility has led to the development of quinoxalinone derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The core quinoxalinone structure can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This inherent "drug-likeness" is a key factor driving the continued exploration of this chemical space for novel therapeutic agents.

Recent research has highlighted the potential of quinoxalinone derivatives as a novel class of chemotherapeutic agents with activity against various tumors.[6] Their mechanism of action can be diverse, with some derivatives acting as competitive inhibitors of kinases, while others interfere with microtubule dynamics or act as DNA intercalating agents.[7][8] This adaptability makes the quinoxalinone scaffold a fertile ground for the development of targeted therapies.

Rational Design and Strategic Considerations

The journey to a novel quinoxalinone derivative begins not in the laboratory, but with a strategic and well-informed design process. The goal is to create molecules with a high probability of interacting with a specific biological target to elicit a desired therapeutic effect.

Target Selection and Hypothesis-Driven Design

The initial step is the identification of a biological target implicated in a disease of interest. This could be an enzyme, a receptor, or a signaling pathway. For instance, given that many quinoxaline derivatives are known to be ATP competitive inhibitors of various kinases, a logical starting point would be to target a kinase that is overexpressed or hyperactivated in a particular cancer.[7]

Once a target is selected, a design hypothesis is formulated. This involves considering the known structure of the target's active site and designing a quinoxalinone derivative with substituents that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key amino acid residues. Molecular docking simulations are an invaluable tool in this phase, allowing for the in silico prediction of binding affinities and orientations of virtual compounds.

Structure-Activity Relationship (SAR) Insights

A critical aspect of rational drug design is leveraging existing structure-activity relationship (SAR) data.[2][9][10] By analyzing the biological activity of previously synthesized quinoxalinone analogs, researchers can identify key structural motifs that are essential for activity and those that can be modified to improve potency, selectivity, or pharmacokinetic properties. For example, studies have shown that the nature and position of substituents on the quinoxalinone ring can dramatically influence anticancer activity.[2][7]

The following Graphviz diagram illustrates a generalized workflow for the rational design of novel quinoxalinone derivatives.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 9. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Guide to Putative Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, yet promising derivative, 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, providing an in-depth exploration of its potential therapeutic targets. While direct studies on this exact molecule are nascent, this document synthesizes data from structurally related quinoxaline and tetrahydroquinoxaline compounds to illuminate high-probability pathways and molecular targets. We will delve into the rationale behind target selection, propose robust experimental workflows for validation, and offer a forward-looking perspective on the therapeutic applications of this compound.

Introduction: The Quinoxaline Core and the Promise of Fluorination

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are privileged structures in drug discovery.[1][2][3][4] Their planar aromatic nature and synthetic tractability have led to the development of compounds with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The 1,2,3,4-tetrahydroquinoxalin-2-one core introduces a lactam function and a saturated portion to the otherwise aromatic system, creating a three-dimensional structure that can offer novel interactions with biological targets.

The incorporation of a fluorine atom at the 8th position is a strategic chemical modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[6] It can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the acidity of nearby protons, potentially leading to stronger and more specific binding interactions with target proteins.[6]

This guide will therefore explore the potential therapeutic targets of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one by examining the established targets of its structural relatives.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on quinoxaline derivatives, we can hypothesize several key therapeutic areas and specific molecular targets for 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

Oncology

The fight against cancer is a primary area where quinoxaline derivatives have shown significant promise.[2][7] Their mechanisms of action are diverse, ranging from kinase inhibition to DNA intercalation.

Putative Molecular Targets:

-

Tyrosine Kinases: Many quinoxaline derivatives function as inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and differentiation. A notable example is the targeting of the c-Jun N-terminal kinase (JNK), which is implicated in the pathogenesis of various diseases, including cancer.[6]

-

DNA Intercalation: The planar aromatic portion of the quinoxaline ring system can intercalate between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: Validating Anticancer Activity

Caption: Proposed workflow for evaluating the anticancer potential of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

Infectious Diseases

Quinoxaline derivatives have demonstrated potent activity against a range of pathogens, including viruses, bacteria, and parasites.[1][8][9]

Putative Molecular Targets:

-

Viral Proteins:

-

Influenza NS1 Protein: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor and a highly conserved therapeutic target. Quinoxaline derivatives have been identified as potential inhibitors of NS1.[8]

-

Coronavirus Nucleocapsid Protein (N.P.): The N.P. of coronaviruses is essential for viral replication and is another promising target for antiviral drug development. Certain quinoxaline compounds have been shown to bind to the N-terminal domain of the N.P., inhibiting its function.[8]

-

SARS-CoV-2 Main Protease (Mpro): Computational studies have suggested that quinoxaline derivatives can bind to the active site of the SARS-CoV-2 Mpro, a crucial enzyme for viral replication.

-

-

Bacterial Enzymes: Quinoxaline-1,4-dioxides are a class of antibacterial agents, and their mechanism is thought to involve the inhibition of bacterial DNA synthesis. While the subject molecule is not a di-N-oxide, the core scaffold's potential for antibacterial activity warrants investigation.

-

Parasitic Enzymes: Derivatives of quinoxaline have shown trypanocidal activity by inhibiting mitochondrial dehydrogenases in Trypanosoma cruzi.[9]

Experimental Workflow: Antiviral Activity Validation

Caption: Workflow for assessing the antiviral potential and identifying the molecular target of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

Metabolic Diseases

Recent research has highlighted the potential of quinoxaline derivatives in the management of metabolic disorders, particularly type 2 diabetes.[10]

Putative Molecular Target:

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine peptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. Several quinoxaline derivatives have been identified as potent DPP-4 inhibitors.[10]

Experimental Workflow: DPP-4 Inhibition Assay

Caption: Step-wise validation of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one as a potential DPP-4 inhibitor.

Neurological Disorders

The central nervous system (CNS) is another promising area for the therapeutic application of quinoxaline derivatives.

Putative Molecular Target:

-

Glycine/NMDA Receptor: Certain tetrahydroquinoxaline derivatives have been identified as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[11] This receptor is a key player in excitatory neurotransmission, and its modulation has therapeutic potential in a range of neurological and psychiatric disorders.

Proposed Experimental Protocols

General Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare a reaction buffer, human recombinant DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Compound Incubation: In a 96-well plate, add the DPP-4 enzyme and various concentrations of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. Incubate for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission wavelengths specific for AMC).

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the compound.

Conclusion and Future Directions

While 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a relatively unexplored molecule, the wealth of data on the broader quinoxaline class provides a strong foundation for investigating its therapeutic potential. The proposed targets in oncology, infectious diseases, metabolic disorders, and neurology represent high-priority avenues for investigation. The strategic inclusion of a fluorine atom and the tetrahydroquinoxalin-2-one core may confer unique pharmacological properties, including enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research should focus on the systematic screening of this compound against the identified putative targets using the outlined experimental workflows. Positive hits should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) exploration, and eventual in vivo validation. The journey from a promising scaffold to a clinically effective drug is long, but the scientific rationale for exploring 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is compelling.

References

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry. [Link]

-

Irfan, A., et al. (2017). A review on the therapeutic potential of quinoxaline derivatives. World Journal of Pharmaceutical Research, 6(13), 47-68. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). Molbank, 2025(1), M1800. [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(10), 743-746. [Link]

-

Quinoxalines Potential to Target Pathologies. (2015). Current Medicinal Chemistry, 22(20), 2444-2456. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules, 28(13), 5123. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2014). Molecules, 19(10), 16866-16881. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]

-

Examples of established drugs bearing a quinoxaline core in their chemical structures. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

-

New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2021). Scientific Reports, 11(1), 1-20. [Link]

-

Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. (2019). RSC Advances, 9(31), 17948-17963. [Link]

-

The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. Ningbo Innopharmchem Co., Ltd. [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2021). Molecules, 26(11), 3335. [Link]

-

Synthesis and biological activity of 8-chloro-[1][6][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 270, 116360. [Link]

-

A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. (2022). International Journal of Molecular Sciences, 23(9), 4599. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Methodological & Application

Application Notes and Protocols for 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one in Medicinal Chemistry

Introduction: The Strategic Value of the Fluorinated Quinoxalinone Scaffold

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a wide array of pharmacologically active agents.[1][2] Derivatives of this versatile structure have demonstrated significant potential across multiple therapeutic areas, including oncology, neuroprotection, and infectious diseases.[1][3] The incorporation of a fluorine atom into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[4][5] Fluorine's unique electronic properties and small size can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets.[5][6]

This application note details the medicinal chemistry potential of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one , a molecule that combines the established biological relevance of the tetrahydroquinoxalinone core with the strategic advantages of fluorination. We provide a hypothesized mechanism of action in the context of cancer therapy, a detailed synthetic protocol, and a robust methodology for its biological evaluation.

Hypothesized Biological Target: Inhibition of the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Quinoxaline derivatives have been reported to exert anticancer effects through various mechanisms, including the modulation of key signaling pathways.[7][8] We hypothesize that 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one may act as an inhibitor of this pathway, leading to the induction of apoptosis in cancer cells. The fluorine atom at the 8-position is anticipated to enhance the molecule's interaction with the target protein and improve its overall drug-like properties.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Synthetic Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

The synthesis of the target compound can be achieved through a two-step process involving the condensation of a fluorinated o-phenylenediamine with an α-keto acid, followed by the reduction of the resulting quinoxalinone.

Part 1: Synthesis of 8-Fluoro-1H-quinoxalin-2-one

This step involves the condensation of 3-fluoro-1,2-phenylenediamine with glyoxylic acid.

Materials:

-

3-Fluoro-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol (10 volumes).

-

To this solution, add glyoxylic acid monohydrate (1.1 eq).

-

Add a catalytic amount of hydrochloric acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product, 8-Fluoro-1H-quinoxalin-2-one, under vacuum.

Causality behind Experimental Choices:

-

Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the condensation reaction.

-

A catalytic amount of acid is used to protonate the carbonyl group of glyoxylic acid, thereby activating it for nucleophilic attack by the diamine.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Part 2: Reduction to 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

This step involves the selective reduction of the C=N bond of the quinoxalinone ring.

Materials:

-

8-Fluoro-1H-quinoxalin-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend 8-Fluoro-1H-quinoxalin-2-one (1.0 eq) in methanol (15 volumes) in a round-bottom flask.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The aqueous residue can be extracted with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Sodium borohydride is a mild reducing agent that selectively reduces the imine bond without affecting the amide carbonyl group.

-

Methanol is a suitable solvent for this reduction and helps to solubilize the borohydride.

-

The reaction is performed at a low temperature initially to control the exothermic reaction and prevent side reactions.

Caption: Synthetic workflow for the target compound.

Biological Evaluation Protocols

The following protocols are designed to assess the anticancer activity of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one and to investigate its effect on the PI3K/Akt signaling pathway.

Protocol 1: Cell Viability Assay (MTS Assay)

This assay determines the effect of the compound on the viability of cancer cells.

Materials:

-

Human colorectal carcinoma cell line (e.g., HCT-116)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well plates

-

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (dissolved in DMSO)

-

MTS reagent

-

Plate reader

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Self-Validation:

-

Include a positive control (a known anticancer drug) to validate the assay's sensitivity.

-

Run each concentration in triplicate to ensure the reproducibility of the results.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Materials:

-

HCT-116 cells

-

6-well plates

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the level of phospho-Akt to total Akt. GAPDH serves as a loading control.

Data Interpretation: A dose-dependent decrease in the ratio of phospho-Akt to total Akt would indicate that the compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of related tetrahydroquinoxalinone analogs to illustrate how structure-activity relationships (SAR) could be established.

| Compound | R Group at C8 | Cell Viability IC₅₀ (µM) on HCT-116 |

| 1 | H | 25.4 |

| 2 | Cl | 15.8 |

| 3 (Target) | F | 10.2 |

| 4 | OCH₃ | 32.1 |

This hypothetical data suggests that an electron-withdrawing group at the C8 position enhances cytotoxic activity, with the fluoro-substituted compound being the most potent.

Conclusion

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a promising scaffold for the development of novel therapeutic agents. The synthetic route is accessible, and the biological evaluation can be conducted using standard and robust in vitro assays. The strategic incorporation of a fluorine atom is expected to confer advantageous properties, potentially leading to the discovery of potent and selective inhibitors of key biological targets, such as the PI3K/Akt pathway in cancer. Further investigation into the structure-activity relationship and in vivo efficacy is warranted.

References

-

El-Menshawe, S. F., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4983. [Link]

-

Ghosh, A., & Sengupta, P. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 654-673. [Link]

-

Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8333. [Link]

-

Jiang, X., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 229, 114085. [Link]

-

Kaur, M., & Singh, M. (2017). Pharmacological Profile of Quinoxalinone. International Journal of Pharmaceutical Sciences and Research, 8(8), 3241-3251. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

-

Park, D. Y., et al. (2018). A Chiral Phosphoric Acid as the Sole Catalyst Enables an Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminocha. The Journal of Organic Chemistry, 83(20), 12486-12495. [Link]

-

Request PDF. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]

-

Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 796-819. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

TIJER. (n.d.). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. [Link]

-

Saeki, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2094-2101. [Link]

-

Wang, D., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(15), 4059-4066. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]

-

Wang, Y., et al. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 8(15), 4069-4074. [Link]

-

Li, Z., et al. (2024). A General Radical Functionalization of Quinoxalin-2(1H)-ones via a Donor–Acceptor Inversion Strategy. The Journal of Organic Chemistry, 89(18), 12976-12986. [Link]

-

Fathalla, O. A. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E21. [Link]

-

Wang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts, 13(7), 1058. [Link]

-

Wang, D., et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 12(4), 1466-1472. [Link]

-

ResearchGate. (n.d.). Sequential multicomponent synthesis of 1,2,3,4-tetrahydroquinolines and... [Link]

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. [Link]

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tijer.org [tijer.org]

Application Notes and Protocols for Evaluating the Bioactivity of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

A Senior Application Scientist's Guide to the Cellular Interrogation of a Novel Quinoxalinone Analog

Introduction: The Rationale for Investigating 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

The quinoxaline scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antidepressant effects.[1][2] The incorporation of a fluorine atom can significantly enhance the metabolic stability, membrane permeability, and target binding affinity of drug candidates.[1][3] The compound 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one represents a novel chemical entity at the intersection of these two promising pharmacophores. While the specific biological targets of this molecule are yet to be elucidated, its structural similarity to other bioactive quinoxalinones suggests a high probability of interesting cellular activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for understanding the compound's potential as a therapeutic agent. We will focus on a logical progression of assays, starting with a broad assessment of cytotoxicity, followed by more detailed investigations into the potential mechanisms of action, such as cell cycle arrest and apoptosis induction. This approach is based on the well-documented anticancer properties of many quinoxaline derivatives.[4][5]

Part 1: Foundational Cytotoxicity Screening

The initial step in characterizing any new compound is to determine its effect on cell viability. This allows for the determination of a working concentration range for subsequent, more detailed mechanistic studies. The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, HCT116 - colon cancer, A549 - lung cancer)[5]

-

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Step-by-Step Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results should be plotted as a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

| Parameter | Description |

| IC₅₀ | Concentration of a drug that is required for 50% inhibition in vitro. |

| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has been established, the next logical step is to investigate how it induces cell death. Two common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Human cancer cell line (e.g., a cell line sensitive to the compound from the MTT assay)

-

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Data Analysis and Interpretation:

The results are typically displayed as a quadrant plot:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the control indicates that the compound induces apoptosis.

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Viable | Negative | Negative | Healthy cells |

| Early Apoptotic | Positive | Negative | Programmed cell death initiated |

| Late Apoptotic/Necrotic | Positive | Positive | Cell death progressing |

| Necrotic | Negative | Positive | Cell death due to injury |

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[6] This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry. The amount of DNA in a cell is indicative of its phase in the cell cycle (e.g., cells in G2/M have twice the DNA content of cells in G0/G1).

Materials:

-

Human cancer cell line

-

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark. The RNase A is crucial for degrading RNA, ensuring that only DNA is stained.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel.

-

Data Analysis and Interpretation:

The data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak in the treated samples compared to the control indicates cell cycle arrest at that phase.

| Cell Cycle Phase | DNA Content |

| G0/G1 | 2n |

| S | Between 2n and 4n |

| G2/M | 4n |

Visualizing the Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation.

Caption: Workflow for the MTT-based cytotoxicity assay.

Sources

Application Note: 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one as a Chemical Scaffold & Probe

Based on the structural properties and application context of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1384067-31-5), here is a detailed Technical Application Note and Protocol.

Executive Summary

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (hereafter 8-F-THQ ) is a privileged bicyclic heterocycle used primarily as a fragment-based chemical probe and a pharmacophore building block in drug discovery. Its structural core—a fused benzene and pyrazinone ring—serves as a bioisostere for the phthalazinone moiety found in FDA-approved PARP inhibitors (e.g., Olaparib) and the quinolone core of specific kinase inhibitors.

This guide details the use of 8-F-THQ as a mechanistic probe for exploring the nicotinamide-binding pocket of Poly(ADP-ribose) polymerases (PARPs) and as a scaffold for developing high-affinity ligands for Serotonin (5-HT) receptors and Bromodomains (BET).

Technical Profile & Mechanism of Action

Chemical Identity

| Property | Specification |

| IUPAC Name | 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one |

| CAS Number | 1384067-31-5 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |

| pKa (Calculated) | ~12.5 (Amide NH), ~2.5 (Aniline NH) |

| Fluorescence | Weak intrinsic fluorescence (Ex/Em ~350/450 nm in polar solvents) |

Mechanism of Action (The "Warhead" Logic)

8-F-THQ acts as a molecular anchor in protein binding pockets via three distinct interaction vectors:

-

Lactam Pharmacophore (Donor-Acceptor): The amide (NH-C=O) mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the backbone of Glycine and Serine residues in the catalytic domain of PARP enzymes.

-

Fluorine Substitution (C8-F): The fluorine atom at position 8 modulates the electron density of the aromatic ring, altering pKa and improving metabolic stability against oxidative metabolism. It also acts as a weak hydrogen bond acceptor.

-

Hinge Binding: In kinase targets, the lactam motif can function as a hinge binder, mimicking the adenine ring of ATP.

Structural Pathway Diagram

The following diagram illustrates the role of 8-F-THQ in probing the PARP catalytic cycle.

Figure 1: Mechanism of 8-F-THQ as a competitive inhibitor at the PARP-1 catalytic site.

Experimental Protocols

Protocol A: Preparation & Handling

Objective: Solubilize 8-F-THQ for biological assays without precipitation or degradation.

-

Stock Solution (50 mM):

-

Weigh 8.3 mg of 8-F-THQ powder.

-

Add 1.0 mL of anhydrous DMSO (biotech grade, ≥99.9%).

-

Vortex for 60 seconds until fully dissolved.

-

Note: The solution should be clear and colorless to pale yellow.

-

-

Storage:

-

Aliquot into light-protective amber tubes (20-50 µL).

-

Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

-

Avoid freeze-thaw cycles (limit to max 3).

-

-

Working Solution:

-

Dilute 1:1000 in assay buffer (e.g., PBS or Tris-HCl) immediately before use to achieve a 50 µM working concentration.

-

Critical: Ensure DMSO concentration in the final cell assay does not exceed 0.5% (v/v).

-

Protocol B: In Vitro PARP Inhibition Assay (Fragment Screening)

Objective: Validate the binding of 8-F-THQ to the PARP catalytic domain using a fluorescence polarization or chemiluminescent readout.

Materials:

-

Recombinant Human PARP-1 Enzyme.

-

Biotinylated NAD+ or PAR substrate.

-

Activated DNA (Histone-stripped).

-

8-F-THQ (Gradient: 0.1 µM to 100 µM).

-

Reference Inhibitor: Olaparib (Positive Control).

Workflow:

-

Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Enzyme Activation: Incubate PARP-1 (0.5 units/well) with Activated DNA (10 µg/mL) for 15 minutes at RT.

-

Compound Addition: Add 8-F-THQ dilution series to the plate. Incubate for 30 minutes at RT to allow equilibrium binding to the nicotinamide pocket.

-

Reaction Start: Add NAD+ cocktail (20 µM Biotin-NAD+). Incubate for 60 minutes.

-

Detection: Add Streptavidin-HRP (or fluorophore) and read signal.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50.

-

Expected Result: As a fragment, 8-F-THQ typically shows weak-to-moderate potency (IC50: 1–50 µM) compared to fully optimized drugs (nM range), validating its role as a "starting scaffold."

-

Protocol C: Chemical Derivatization (Library Generation)

Objective: Use 8-F-THQ as a core to synthesize high-affinity probes via N-alkylation.

Reaction Scheme: 8-F-THQ + R-X (Alkyl Halide) + Base → N4-Substituted Probe

-

Setup: In a flame-dried round-bottom flask, dissolve 8-F-THQ (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add K₂CO₃ (2.0 eq) or NaH (1.2 eq) at 0°C. Stir for 30 min.

-

Note: The N1-H (amide) is more acidic than N4-H, but selective alkylation often targets N4 depending on conditions and protection strategies. For N1-alkylation, use stronger bases.

-

-

Alkylation: Add the electrophile (e.g., Benzyl bromide derivatives) dropwise.

-

Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target Mass = 166 + R).

-

Workup: Quench with water, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc).

Data Analysis & Interpretation

| Parameter | 8-F-THQ (Fragment) | Optimized Probe (e.g., Olaparib) | Interpretation |

| Molecular Weight | 166 Da | 434 Da | 8-F-THQ has high Ligand Efficiency (LE). |

| IC50 (PARP1) | ~5 - 50 µM | ~5 nM | Low potency confirms it probes the core pocket only. |

| Selectivity | Low (Broad Kinase/PARP) | High | Use 8-F-THQ to map conserved pockets. |

| Solubility | High | Low/Moderate | Excellent for high-concentration structural biology (X-ray). |

Troubleshooting Guide:

-

Precipitation in Assay: If 8-F-THQ precipitates upon dilution into aqueous buffer, add 0.05% Tween-20 or reduce concentration to <100 µM.

-

No Inhibition Observed: Ensure the assay buffer contains Activated DNA; PARP is inactive without it. Verify the "2-one" tautomer is stable (it is the dominant form).

References

-

PubChem Compound Summary. (2025). 8-Fluoro-3,4-dihydro-1H-quinoxalin-2-one (CID 75360939).[1] National Center for Biotechnology Information. Link

-

Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Concept to the Clinic. Journal of Medicinal Chemistry. Link (Describes the quinoxalinone/phthalazinone pharmacophore evolution).

-

BldPharm Catalog. (2025). Product Analysis: 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 1384067-31-5).[2][3]Link

- Wegener, D., et al. (2023). Fragment-based discovery of PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for fragment screening using bicyclic lactams).

Sources

- 1. PubChemLite - 8-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (C8H7FN2O) [pubchemlite.lcsb.uni.lu]

- 2. 90798-07-5,(2E)-3-(5-chloro-2-methoxyphenyl)prop-2-enoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1932166-69-2|(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]

Application Note & Protocols for the Analytical Detection of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Introduction: The Analytical Imperative for Novel Quinoxalinone Scaffolds

The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as anti-inflammatory, antioxidant, and anticancer agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one represents a promising but under-characterized entity within this chemical space. As with any novel therapeutic candidate, robust and reliable analytical methods are paramount for its progression through the drug development pipeline, from synthetic quality control to pharmacokinetic studies in biological matrices.

This document provides a comprehensive guide to the analytical detection of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. In the absence of established, specific methods for this analyte, we present a set of detailed, adaptable protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are grounded in the well-established analytical chemistry of related heterocyclic compounds and are designed to serve as a robust starting point for researchers in academic and industrial settings.[2][3]

The protocols herein are presented with the underlying scientific rationale for key decisions, such as the choice of mobile phase modifiers and mass spectrometry parameters. This approach is intended to empower the end-user to not only implement but also intelligently adapt and troubleshoot these methods for their specific application.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the routine analysis and quality control of synthesized compounds. Its simplicity, robustness, and wide availability make it an ideal first-line analytical tool. The following protocol is designed for the quantification of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one in bulk powder or as part of a reaction mixture.

1.1: Scientific Rationale for Method Development

The proposed reversed-phase HPLC method leverages a C18 stationary phase, which is effective for retaining moderately polar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the compound while separating it from potential impurities. The addition of formic acid to the mobile phase serves two critical functions:

-

Improved Peak Shape: By maintaining a low pH, formic acid ensures that the analyte, which possesses basic nitrogen atoms, remains in a consistent protonation state, leading to sharper, more symmetrical peaks.

-

Enhanced Retention: For some compounds, a slightly acidic mobile phase can increase retention on C18 columns.

The selection of a detection wavelength is predicated on the UV-Vis absorbance profile of the quinoxalinone chromophore. A wavelength of 254 nm is a common starting point for aromatic systems, but a full UV-Vis scan of a purified standard is recommended to determine the absorbance maximum for optimal sensitivity.

1.2: Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

Materials:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (≥98%)

-

8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one reference standard

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

-

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm (or absorbance maximum) |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

5. Data Analysis:

- Integrate the peak corresponding to 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

- Construct a calibration curve by plotting peak area against concentration.

- Determine the concentration of the unknown sample from the calibration curve.

1.3: HPLC Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Experiments

Welcome to the technical support center for experiments involving 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and analysis of this fluorinated heterocyclic compound. The information herein is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles and field-proven insights.

Section 1: Synthesis and Purification

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves a multi-step sequence. A common approach is the reductive cyclization of a suitable precursor, which itself is synthesized from commercially available starting materials. Understanding the nuances of each step is critical to achieving a high yield and purity of the final product.

Frequently Asked Questions (FAQs): Synthesis

Question: My reaction yield for the synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of heterocyclic compounds like 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

-

Purity of Starting Materials: The primary starting materials, typically a fluorinated o-phenylenediamine derivative and a suitable C2 synthon (e.g., an α-halo ester or α-hydroxy ester), must be of high purity. Impurities can lead to significant side product formation.

-

Recommendation: Verify the purity of your starting materials by NMR and/or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.

-

-

Reaction Conditions: The reductive cyclization step is sensitive to reaction conditions.

-

Temperature: Ensure the reaction temperature is optimal. Running small-scale trial reactions at slightly different temperatures can help identify the ideal condition.

-

Atmosphere: The reduction step, often employing catalytic hydrogenation (e.g., with Pd/C), is highly sensitive to atmospheric oxygen. Incomplete removal of air can poison the catalyst and halt the reaction.

-

Recommendation: Ensure a completely inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Use freshly opened, high-quality catalyst.

-

-

Incomplete Reaction: The reaction may not be going to completion.

-

Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the reducing agent or catalyst.

-

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are the common side products and how can I minimize them?

Answer: The formation of side products is a common challenge in heterocyclic synthesis. For the synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, potential side products include:

-

Over-reduction Products: The lactam carbonyl group could be further reduced under harsh reduction conditions.

-

Oxidized Quinoxalinone: The tetrahydroquinoxaline ring is susceptible to oxidation, leading to the formation of the corresponding aromatic quinoxalin-2-one.

-

Isomeric Products: If the starting materials are not chosen carefully, isomeric quinoxalinones can be formed.

Minimization Strategies:

| Side Product | Causative Factor | Recommended Action |

| Over-reduced Product | Excess of strong reducing agent (e.g., LiAlH₄) or prolonged reaction time. | Use a milder reducing agent (e.g., NaBH₄ in specific conditions or catalytic hydrogenation) and monitor the reaction closely to stop it upon consumption of the starting material. |

| Oxidized Quinoxalinone | Presence of air during reaction or workup. | Maintain a strictly inert atmosphere. During workup, minimize exposure to air and consider using degassed solvents. |

| Isomeric Products | Use of an unsymmetrically substituted o-phenylenediamine. | Ensure the use of a single, pure isomer of the fluorinated o-phenylenediamine starting material. |

Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.

Step 1: Synthesis of the N-(2-amino-3-fluorophenyl)-2-chloroacetamide Precursor

-

To a solution of 3-fluoro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or THF), add one equivalent of triethylamine at 0 °C under an inert atmosphere.

-

Slowly add one equivalent of chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

-

Dissolve the purified precursor in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs): Purification

Question: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: The purification of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can be challenging due to its polarity and potential for co-eluting impurities.

-

Column Chromatography: This is the most common method.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity may need to be increased with the addition of methanol for more polar impurities.

-

Troubleshooting: If the product streaks on the column, consider pre-adsorbing the crude material onto a small amount of silica gel before loading.

-

-

Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step.

-

Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents to try include ethanol, methanol, or ethyl acetate/hexanes mixtures.

-

-

Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.

Section 2: Handling and Stability

The stability of 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a critical consideration for its storage and use in downstream applications.

Frequently Asked Questions (FAQs): Stability

Question: How stable is 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one? Are there any specific storage recommendations?

Answer: The tetrahydroquinoxaline core is susceptible to oxidation, which can lead to the formation of the corresponding aromatic quinoxalin-2-one. The presence of the fluorine atom can also influence its stability.

-

Oxidative Stability: Exposure to air and light can promote oxidation. The rate of oxidation can be accelerated by the presence of trace metal impurities.